5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
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Overview
Description
5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines a bromophenoxy group, a trimethoxyphenyl group, and a furamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide
- 5-[(4-bromophenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
Uniqueness
5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20BrNO6 |
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Molecular Weight |
462.3g/mol |
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20BrNO6/c1-25-18-10-13(11-19(26-2)20(18)27-3)23-21(24)17-9-8-14(29-17)12-28-16-7-5-4-6-15(16)22/h4-11H,12H2,1-3H3,(H,23,24) |
InChI Key |
NXXNVRTZCWKFAL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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